molecular formula C2N2S3 B14611989 Trisulfide, dicyano- CAS No. 57670-85-6

Trisulfide, dicyano-

Cat. No.: B14611989
CAS No.: 57670-85-6
M. Wt: 148.2 g/mol
InChI Key: MIZBWIBHGBTKCY-UHFFFAOYSA-N
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Description

Trisulfide, dicyano- is an organosulfur compound with the chemical formula ( \text{C}_2\text{N}_2\text{S}_3 ) It is characterized by the presence of three sulfur atoms and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisulfide, dicyano- can be synthesized through various methods, including the coupling of disulfides with sulfur sources. One common method involves the reaction of disulfanyl acetates with sodium methoxide in tetrahydrofuran (THF) to produce disulfanyl anions, which then react with organothiosulfonates to form trisulfides . Another method involves the use of 9-fluorenylmethyl disulfides as precursors under mild conditions .

Industrial Production Methods: Industrial production of trisulfide, dicyano- typically involves the use of readily available substrates and mild reaction conditions to ensure high yield and purity. The process may include the preparation of disulfanyl derivatives followed by their reaction with aliphatic and aromatic thiols .

Chemical Reactions Analysis

Types of Reactions: Trisulfide, dicyano- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.

    Reduction: It can be reduced to form disulfides or thiols.

    Substitution: Trisulfide, dicyano- can participate in substitution reactions where one or more sulfur atoms are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed.

Major Products Formed:

    Oxidation: Higher oxidation state sulfur compounds.

    Reduction: Disulfides or thiols.

    Substitution: Various organosulfur compounds depending on the substituents used.

Mechanism of Action

The mechanism of action of trisulfide, dicyano- involves its interaction with molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. In antimicrobial applications, trisulfide compounds disrupt bacterial cell membranes and interfere with metabolic processes . In anticancer research, they induce apoptosis and inhibit cell proliferation through pathways such as STAT3/PKC-δ and MAPK signaling .

Comparison with Similar Compounds

  • Diallyl trisulfide
  • Dimethyl trisulfide
  • Trisulfane (hydrogen trisulfide)
  • Antimony trisulfide
  • Arsenic trisulfide
  • Bismuth trisulfide

Comparison: Trisulfide, dicyano- is unique due to the presence of cyano groups, which impart distinct electronic properties compared to other trisulfides. For example, diallyl trisulfide and dimethyl trisulfide are primarily studied for their biological activities, while trisulfane is known for its role in hydrogen sulfide release . Inorganic trisulfides like antimony trisulfide and arsenic trisulfide are used in materials science and pyrotechnics .

Properties

CAS No.

57670-85-6

Molecular Formula

C2N2S3

Molecular Weight

148.2 g/mol

IUPAC Name

(cyanodisulfanyl) thiocyanate

InChI

InChI=1S/C2N2S3/c3-1-5-7-6-2-4

InChI Key

MIZBWIBHGBTKCY-UHFFFAOYSA-N

Canonical SMILES

C(#N)SSSC#N

Origin of Product

United States

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